![molecular formula C12H20O2 B086377 Neryl acetate CAS No. 141-12-8](/img/structure/B86377.png)
Neryl acetate
Overview
Description
Synthesis Analysis
Neryl acetate can be biosynthesized in recombinant Escherichia coli , which marks the first instance of such a process. This method involves the heterologous expression of alcohol acetyltransferase, ATF1, in a nerol-producing E. coli strain, leading to significant increases in yield when metabolic flux is optimized and supplemented with pyruvate (Zong et al., 2020). Additionally, the enzymatic synthesis of neryl acetate in a solvent-free system using Novozyme 435 demonstrates a green, clean, and efficient process suitable for the perfume and flavor industries, achieving high conversion rates and selectivity (Jiang & Cheng, 2020).
Molecular Structure Analysis
The molecular structure of neryl acetate, like other terpene derivatives, can be modified through chemical reactions such as asymmetric dihydroxylation and oxidative cyclization , which involve the introduction of functional groups or the formation of cyclic structures. These modifications can affect the compound's reactivity and physical properties, showcasing the complex interplay between structure and function in organic molecules (Vidari et al., 1993; Champdoré et al., 1998).
Chemical Reactions and Properties
Neryl acetate participates in various chemical reactions, including esterification and aldol condensation , which are essential for its synthesis and modification. The use of solid superacid for the esterification of neryl acetate demonstrates the effectiveness of heterogeneous catalysts in facilitating such chemical transformations (Xian, 2001).
Scientific Research Applications
Biosynthesis in E. coli
Zong et al. (2020) reported on the successful biosynthesis of neryl acetate in Escherichia coli, which has implications for its production in food, agriculture, and cosmetics. They achieved a significant increase in yield through metabolic engineering, suggesting a novel method for neryl acetate biosynthesis (Zong et al., 2020).
Insecticidal Activity
Rodrigues et al. (2020) explored the bioinsecticidal potential of neryl acetate against Drosophila melanogaster and Reticulitermes chinensis Snyder. QSAR modeling and docking studies showed that neryl acetate had low interaction energy against the active site of acetylcholinesterase, suggesting its potential as a pesticide candidate (Rodrigues et al., 2020).
Asymmetric Dihydroxylation
Vidari et al. (1993) studied the asymmetric dihydroxylation of neryl acetate, which showed high enantioselectivity. This research contributes to the understanding of chemical reactions involving neryl acetate and its derivatives (Vidari et al., 1993).
Essential Oil Component
Hamilton et al. (2005) identified neryl acetate as a component in the headspace volatiles of adult male Frankliniella occidentalis, not present in females. This discovery is significant for understanding insect behavior and pheromone communication (Hamilton et al., 2005).
Enzymatic Synthesis
Jiang and Cheng (2020) demonstrated the use of Novozyme 435 for the enzymatic synthesis of neryl acetate in a solvent-free system. This method offers a green, clean, and useful process for the perfume and flavor industries (Jiang & Cheng, 2020).
Antimicrobial Activity
Juliano et al. (2018) evaluated the antimicrobial activity of essential oils containing neryl acetate. They found significant antimicrobial properties, suggesting its potential in therapeutic applications (Juliano et al., 2018).
Role in Skin Barrier Formation
Lemaire et al. (2022) investigated the role of neryl acetate in skin barrier formation. They found that neryl acetate mediates a large part of Corsican Helichrysum Italicum essential oil activity on skin barrier formation (Lemaire et al., 2022).
Potential Antidepressant
Avram et al. (2021) investigated the antidepressant effect of neryl acetate using bioinformatics methods. They suggested its efficiency as an antidepressant and neuroleptic (Avram et al., 2021).
Safety And Hazards
properties
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGQPQRQIQDZMP-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\COC(=O)C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047068 | |
Record name | cis-3,7-Dimethyl-2,6-octadien-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/sweet, floral odour | |
Record name | Neryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Neryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.905-0.914 | |
Record name | Neryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Neryl acetate | |
CAS RN |
141-12-8 | |
Record name | Neryl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nerol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neryl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cis-3,7-Dimethyl-2,6-octadien-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neryl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NERYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF82IJU18H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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